![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

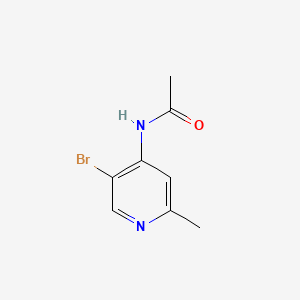

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a chemical compound with the molecular formula C7H8BrNS . It is used for pharmaceutical testing .

Synthesis Analysis

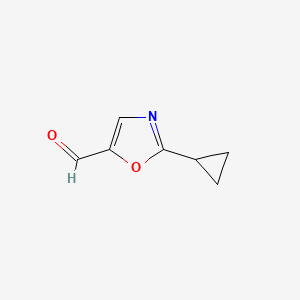

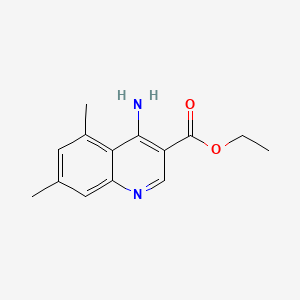

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno .Molecular Structure Analysis

The molecular structure of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación

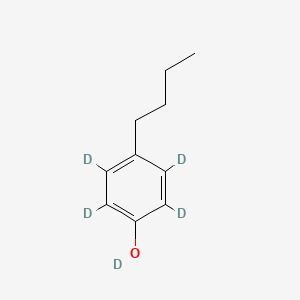

Pharmaceutical Testing

“1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine” is used as a high-quality reference standard for pharmaceutical testing . This compound is used to ensure the accuracy of results in pharmaceutical testing .

Antitubulin Agents

This compound has been used in the synthesis and biological evaluation of new antitubulin agents . Specifically, it has been incorporated into a 2- (3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine scaffold .

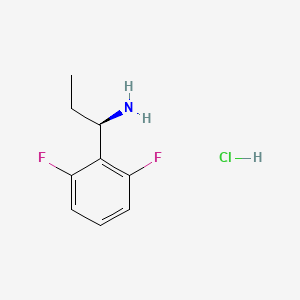

Antiproliferative Agents

The 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b, which contain “1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine”, have been identified as new antiproliferative agents . These compounds inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Tubulin Polymerization Inhibitors

Compounds 3a and 3b interact with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle . This indicates that these compounds can be used as inhibitors of tubulin polymerization .

Apoptotic Cell Death Inducers

Compounds 3a and 3b induce apoptotic cell death . The cell apoptosis study found that these two derivatives were very effective in the induction of apoptosis in a dose-dependent manner .

Selective Cancer Cell Inhibitors

Interestingly, compounds 3a and 3b did not induce cell death in normal human peripheral blood mononuclear cells . This suggests that these compounds may be selective against cancer cells .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzyme active sites .

Mode of Action

It’s worth noting that similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .

Result of Action

Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the g0/g1 phase) .

Propiedades

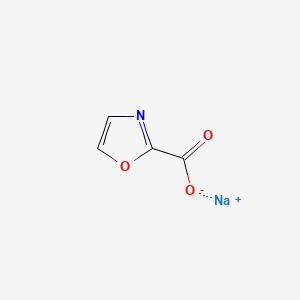

IUPAC Name |

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUCVYYQLZQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CSC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659979 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

CAS RN |

1219531-56-2 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)